Carbendazim
Overview
Description
Carbendazim, chemically known as methyl 1H-benzimidazol-2-ylcarbamate, is a systemic fungicide belonging to the benzimidazole class. It is widely used in agriculture to control a broad spectrum of fungal diseases in crops such as cereals, fruits, and vegetables. This compound is also a metabolite of benomyl, another fungicide. Its primary function is to inhibit the growth of fungi by interfering with their cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbendazim can be synthesized through various methods. One common method involves the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound. The reaction conditions typically involve the use of toluene and water as solvents, with the reaction temperature maintained at around 0-5°C .
Industrial Production Methods: In industrial settings, this compound is often produced using the lime nitrogen method. This involves the hydrolysis of calcium cyanamide to produce cyanamide, which then reacts with methyl chloroformate to form methyl carbamate. The methyl carbamate subsequently reacts with o-phenylenediamine to yield this compound. This method is preferred due to its high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Carbendazim undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of benzimidazole derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Carbendazim has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods for fungicides.
Biology: In biological research, this compound is used to study the effects of fungicides on microbial communities and soil health.
Medicine: Although not commonly used in human medicine, this compound has been studied for its potential effects on human health, including its endocrine-disrupting properties.
Mechanism of Action
Carbendazim exerts its fungicidal effects by binding to tubulin proteins, which are essential for the formation of microtubules during cell division. By disrupting microtubule assembly, this compound inhibits the formation of the mitotic spindle, leading to the arrest of cell division and ultimately the death of the fungal cells . This mechanism is similar to that of other benzimidazole fungicides.
Comparison with Similar Compounds
Benomyl: A precursor to carbendazim, benomyl is also a benzimidazole fungicide that undergoes metabolic conversion to this compound in plants and animals.
Thiophanate-methyl: Another benzimidazole fungicide, thiophanate-methyl is converted to this compound in the environment and exhibits similar fungicidal properties.
Uniqueness of this compound: this compound is unique in its high efficacy against a wide range of fungal pathogens and its ability to be used both as a pre- and post-harvest treatment. Its systemic action allows it to be absorbed by plants and translocated to various parts, providing comprehensive protection against fungal diseases .
Properties
IUPAC Name |
methyl N-(1H-benzimidazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFZGCMQGLPBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Record name | CARBENDAZIM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19955 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23424-47-7 (unspecified hydrochloride), 37574-18-8 (mono-hydrochloride), 52316-55-9 (monophosphate) | |
Record name | Carbendazim [BSI:ISO] | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID4024729 | |
Record name | Carbendazim | |
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Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Carbendazim appears as light gray or beige powder. (NTP, 1992), White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline], Solid, COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER. | |
Record name | CARBENDAZIM | |
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Record name | Carbendazim | |
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Source | Human Metabolome Database (HMDB) | |
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Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8, Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005, Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/, Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300, Slightly soluble in most solvents, 29 mg/L @ 24C (exp), Solubility in water, g/100ml at 24 °C: 0.0008 | |
Record name | CARBENDAZIM | |
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Source | Human Metabolome Database (HMDB) | |
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Density |
1.45 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.45 g/cu cm at 25 °C, 0.27 g/cm³ | |
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Vapor Pressure |
less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992), 7.5X10-10 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |
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Mechanism of Action |
... Previous studies indicate that FB642 /carbendazim/ may interfere with mitosis and thus may disrupt or inhibit microtubule function resulting in apoptosis. ..., Carbendazim inhibits microtubule assembly, thus blocking mitosis and inhibiting cancer cell proliferation. Accordingly, carbendazim is being explored as an anticancer drug. Data show that carbendazim increased mRNA and protein expressions and promoter activity of CYP1A1. In addition, carbendazim activated transcriptional activity of the aryl hydrocarbon response element, and induced nuclear translocation of the aryl hydrocarbon receptor (AhR), a sign the AhR is activated. Carbendazim-induced CYP1A1 expression was blocked by AhR antagonists, and was abolished in AhR signal-deficient cells. Results demonstrated that carbendazim activated the AhR, thereby stimulating CYP1A1 expression. In order to understand whether AhR-induced metabolic enzymes turn carbendazim into less-toxic metabolites, Hoechst 33,342 staining to reveal carbendazim-induced nuclear changes and flow cytometry to reveal the subG0/G1 population were applied to monitor carbendazim-induced cell apoptosis. Carbendazim induced less apoptosis in Hepa-1c1c7 cells than in AhR signal-deficient Hepa-1c1c7 mutant cells. Pretreatment with beta-NF, an AhR agonist that highly induces CYP1A1 expression, decreased carbendazim-induced cell death. In addition, the lower the level of AhR was, the lower the vitality present in carbendazim-treated cells, including hepatoma cells and their derivatives with AhR RNA interference, also embryonic kidney cells, bladder carcinoma cells, and AhR signal-deficient Hepa-1c1c7 cells. In summary, carbendazim is an AhR agonist. The toxicity of carbendazim was lower in cells with the AhR signal. This report provides clues indicating that carbendazim is more potent at inducing cell death in tissues without than in those with the AhR signal, an important reference for applying carbendazim in cancer chemotherapy. | |
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Impurities |
2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine | |
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Color/Form |
White powder, Crystalline powder, Nearly white solid /Technical/, Light-gray powder, Off-white, crystalline powder | |
CAS No. |
10605-21-7, 37953-07-4 | |
Record name | CARBENDAZIM | |
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URL | https://cameochemicals.noaa.gov/chemical/19955 | |
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Record name | Carbendazim [BSI:ISO] | |
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Melting Point |
576 to 585 °F (decomposes) (NTP, 1992), Decomposes at 300 °C, MP: 302-307 °C (decomposes), 302 - 307 °C | |
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